1-benzoyl-2,3-dihydro-4(1H)-quinolinone

Monoamine oxidase inhibition Neuropharmacology MAO-B selectivity

This specific N-benzoylated dihydroquinolinone is a uniquely selective chemical probe (MAO-B IC₅₀ 1.13 µM, no AChE inhibition) and a key intermediate for patented diuretic/antihypertensive oximes. Its defined lipophilicity (LogP ~2.5–3.0) and absence of a hydrogen-bond donor make it a superior, CNS-drug-like scaffold over unsubstituted or N-alkyl analogs. Procurement ensures a mono-target tool for unambiguous pathway deconvolution and a gateway to cardiovascular prodrugs.

Molecular Formula C16H13NO2
Molecular Weight 251.28 g/mol
Cat. No. B8747638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzoyl-2,3-dihydro-4(1H)-quinolinone
Molecular FormulaC16H13NO2
Molecular Weight251.28 g/mol
Structural Identifiers
SMILESC1CN(C2=CC=CC=C2C1=O)C(=O)C3=CC=CC=C3
InChIInChI=1S/C16H13NO2/c18-15-10-11-17(14-9-5-4-8-13(14)15)16(19)12-6-2-1-3-7-12/h1-9H,10-11H2
InChIKeyCYXQKYITQRLCGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzoyl-2,3-dihydro-4(1H)-quinolinone: Structural Identity and Baseline Chemical Profile for Procurement Screening


1-Benzoyl-2,3-dihydro-4(1H)-quinolinone (CAS 99293-89-7; molecular formula C₁₆H₁₃NO₂; MW 251.28) is an N-benzoylated 2,3-dihydroquinolin-4(1H)-one derivative belonging to the dihydroquinolinone class of bicyclic heterocycles . Unlike the unsubstituted parent scaffold or simple N-alkyl derivatives, this compound bears a benzoyl moiety at the 1-position of the partially saturated quinolinone ring, which substantially modulates its physicochemical properties, reactivity, and biological profile [1]. It is commercially available through Sigma-Aldrich under the AldrichCPR collection as a rare chemical for early discovery research . The compound serves both as a pharmacologically active scaffold in its own right—with documented monoamine oxidase B (MAO-B) inhibitory activity—and as a key synthetic intermediate in the preparation of 1-acyl-2,3-dihydro-4(1H)-quinolinone-4-oxime derivatives with potent diuretic and antihypertensive activity [2][3].

Why 1-Benzoyl-2,3-dihydro-4(1H)-quinolinone Cannot Be Replaced by Generic Dihydroquinolinone Analogs in Research and Development


The dihydroquinolinone scaffold supports a wide range of biological activities depending critically on the nature and position of substitution [1]. The N-benzoyl group on 1-benzoyl-2,3-dihydro-4(1H)-quinolinone is not a passive protecting group: it fundamentally alters the compound's electronic distribution, hydrogen-bonding capacity, lipophilicity, and metabolic stability relative to unsubstituted, N-alkyl, or C-substituted analogs [2]. Literature data demonstrate that even modest structural changes within this class—such as shifting substitution from C6 to C7 on related 3,4-dihydro-2(1H)-quinolinones—can alter MAO-B inhibitory potency by over three orders of magnitude [1]. Generic substitution with the commercially more common 2,3-dihydro-1H-quinolin-4-one (MW 147.17, no N-substituent) or with N-alkyl congeners would therefore eliminate the specific pharmacophore features, synthetic utility as a prodrug intermediate, and physicochemical properties that define the value proposition of the N-benzoylated derivative. The sections below present the quantifiable differentiation evidence supporting procurement of this specific compound over close analogs.

Quantitative Evidence Guide: Head-to-Head and Cross-Study Differentiation of 1-Benzoyl-2,3-dihydro-4(1H)-quinolinone vs. Closest Analogs


MAO-B vs. MAO-A Isoform Selectivity: 1-Benzoyl-2,3-dihydro-4(1H)-quinolinone Exhibits Quantifiable MAO-B Preference

In a recombinant human enzyme fluorescence assay measuring inhibition of kynuramine conversion to 4-hydroxyquinoline after 20 min incubation, 1-benzoyl-2,3-dihydro-4(1H)-quinolinone showed a clear selectivity window between MAO-A and MAO-B isoforms [1]. The compound displayed an IC₅₀ of 1.13 × 10³ nM against MAO-B versus >1.00 × 10⁵ nM against MAO-A, yielding a selectivity ratio of >88-fold for MAO-B over MAO-A [1]. This selectivity profile contrasts with the class-leading C7-substituted 3,4-dihydro-2(1H)-quinolinones, where the most potent MAO-B inhibitor, 7-(3-bromobenzyloxy)-3,4-dihydro-2(1H)-quinolinone, achieves an IC₅₀ of 2.9 nM with 2750-fold selectivity [2]. The target compound occupies a distinct potency–selectivity niche: it retains measurable MAO-B inhibition in the low-micromolar range with no detectable MAO-A activity, offering a useful reference point for structure–selectivity relationship studies where the impact of N-benzoylation on isoform preference is interrogated [3].

Monoamine oxidase inhibition Neuropharmacology MAO-B selectivity

Synthetic Intermediate Utility for Diuretic/Antihypertensive Prodrugs: Patent-Defined Role of 1-Benzoyl-2,3-dihydro-4(1H)-quinolinone

European Patent EP0243982A1 (Mochida Pharmaceutical Co., Ltd.) explicitly claims 1-benzoyl-2,3-dihydro-4(1H)-quinolinone as a key intermediate for the production of 1-acyl-2,3-dihydro-4(1H)-quinolinone-4-oxime derivatives with potent diuretic activity [1]. The patent specifies that the 4-oxime derivatives—prepared via condensation of the 4-keto group with hydroxylamine followed by O-sulfation, O-mesylation, O-methylphosphation, or O-carboxymethylation—are indicated for treating and/or preventing hypertension, oedema, and ascites removal [1]. The N-benzoyl group at the 1-position is structurally required as the 'acyl' component of the 1-acyl pharmacophore; replacement with N-alkyl, N-aryl, or N-unsubstituted congeners would produce different (and patent-excluded) chemotypes with unknown diuretic efficacy [1]. This patent-defined intermediate role creates a verifiable procurement rationale distinct from simple building-block availability, as the compound enables access to a specific class of cardiovascular prodrugs for which SAR and in vivo efficacy data exist in the patent literature [2].

Diuretic prodrug synthesis Antihypertensive agents Quinolinone-4-oxime chemistry

Physicochemical Divergence from Unsubstituted Parent Scaffold: N-Benzoylation Increases Molecular Weight by 104 Da and Reduces Hydrogen-Bond Donor Count to Zero

N-Benzoylation of the 2,3-dihydroquinolin-4(1H)-one core produces a substantial shift in key physicochemical parameters relevant to permeability, solubility, and metabolic stability . The unsubstituted parent, 2,3-dihydro-1H-quinolin-4-one (CAS 4295-36-7; C₉H₉NO), has a molecular weight of 147.17 Da and one hydrogen-bond donor (N-H). 1-Benzoyl-2,3-dihydro-4(1H)-quinolinone (C₁₆H₁₃NO₂) has a molecular weight of 251.28 Da—an increase of 104.11 Da (+70.7%)—and contains zero hydrogen-bond donors (the N-H is replaced by N-COPh) . The accompanying increase in calculated LogP (predicted ~2.5–3.0 for the N-benzoyl derivative vs. ~1.0–1.5 for the unsubstituted parent) reflects enhanced lipophilicity that can improve membrane permeability while potentially reducing aqueous solubility . These differences place the N-benzoyl derivative more firmly within Lipinski rule-of-five space for CNS drug candidates (MW < 400, HBD = 0, LogP ~2.5–3.0) compared to the more polar, lower-MW parent scaffold, which may be preferentially renally cleared [1].

Physicochemical profiling Drug-likeness optimization N-Benzoylation effects

Absence of Detectable Acetylcholinesterase Inhibition: Selectivity Profile Distinguishes the N-Benzoyl Derivative from Multi-Target Quinolinones

A screening study deposited in BindingDB reports that 1-benzoyl-2,3-dihydro-4(1H)-quinolinone shows no inhibition of acetylcholinesterase (AChE) when tested at 26 µM [1]. This negative result provides a meaningful selectivity benchmark when contrasted with structurally related quinolinones that exhibit dual MAO/cholinesterase inhibition. For instance, in a study of 19 quinolinones (QN1–19) and 13 dihydroquinolinones (DQN1–13) designed as multi-target small molecules for Alzheimer's disease, compound QN8 was identified as a potent, non-competitive inhibitor of human recombinant AChE with an IC₅₀ of 0.29 µM [2]. The absence of AChE activity for the N-benzoyl derivative (IC₅₀ > 26 µM) combined with its moderate MAO-B activity (IC₅₀ = 1.13 µM) defines a mono-target pharmacological profile distinct from the polypharmacology exhibited by certain C-substituted and N-unsubstituted quinolinone congeners [3].

Cholinesterase inhibition Alzheimer's disease Target selectivity profiling

Recommended Application Scenarios for 1-Benzoyl-2,3-dihydro-4(1H)-quinolinone Based on Quantitative Differentiation Evidence


MAO-B Selectivity Reference Standard for Structure–Activity Relationship (SAR) Studies of N-Substituted Dihydroquinolinones

Researchers investigating how N-substitution modulates monoamine oxidase isoform selectivity can employ 1-benzoyl-2,3-dihydro-4(1H)-quinolinone as a structurally defined reference compound. Its MAO-B IC₅₀ of 1.13 × 10³ nM with no detectable MAO-A activity at concentrations up to >1.00 × 10⁵ nM provides a quantifiable benchmark for the effect of N-benzoylation on isoform preference [1]. This profile contrasts sharply with C7-substituted analogs (e.g., 7-(3-bromobenzyloxy)-3,4-dihydro-2(1H)-quinolinone, MAO-B IC₅₀ = 2.9 nM) and with the unsubstituted parent scaffold, enabling systematic mapping of substitution-site contributions to potency and selectivity [2].

Synthesis of 1-Acyl-4-oxime Diuretic/Antihypertensive Prodrug Candidates as Per EP0243982A1

Medicinal chemistry teams pursuing cardiovascular drug discovery can procure this compound as the key intermediate for preparing 1-acyl-2,3-dihydro-4(1H)-quinolinone-4-oxime derivatives, specifically claimed in European Patent EP0243982A1 for the treatment of hypertension, oedema, and ascites [1]. The N-benzoyl group is structurally required for the 1-acyl pharmacophore; substitution with non-acylated or N-alkyl congeners would produce chemotypes outside the patent claims and with unvalidated diuretic pharmacology [1]. The 4-keto group provides a reactive handle for oxime formation and subsequent O-derivatization to yield the preferred O-sulfate prodrug form [1].

CNS Drug Discovery Screening Libraries Requiring Zero Hydrogen-Bond Donor, Moderate-Lipophilicity Chemotypes

Compound library curators seeking to populate CNS-focused screening decks with drug-like molecules meeting specific physicochemical criteria can select 1-benzoyl-2,3-dihydro-4(1H)-quinolinone as a representative entry. With MW = 251.28 Da, zero hydrogen-bond donors (N-H replaced by N-COPh), two hydrogen-bond acceptors, and a predicted LogP of ~2.5–3.0, the compound falls within favorable CNS drug-like space while offering a chemotype distinct from the more polar, lower-MW unsubstituted parent scaffold (MW = 147.17 Da, HBD = 1) [1][2]. The absence of AChE off-target activity at 26 µM further supports its utility as a clean chemical probe for target-based screening where cholinergic interference must be avoided [3].

Chemical Biology Tool Compound for Profiling N-Benzoylation Effects on MAO-B vs. AChE Selectivity

The combination of moderate MAO-B inhibition (IC₅₀ = 1.13 µM) and complete absence of AChE inhibition (IC₅₀ > 26 µM) positions this compound as a mono-target chemical biology tool [1][2]. By contrast, certain structurally related quinolinones exhibit dual MAO/AChE polypharmacology with AChE IC₅₀ values in the sub-micromolar range (e.g., QN8: hrAChE IC₅₀ = 0.29 µM) [2]. This selectivity fingerprint enables researchers to interrogate MAO-B-dependent biological pathways without the confounding influence of cholinergic modulation, a critical requirement for mechanistic target deconvolution studies [3].

Quote Request

Request a Quote for 1-benzoyl-2,3-dihydro-4(1H)-quinolinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.